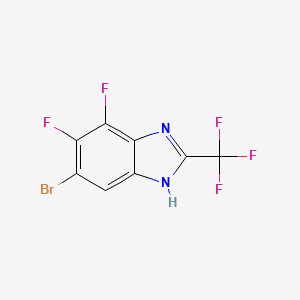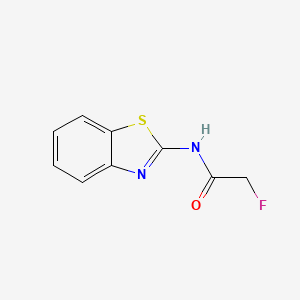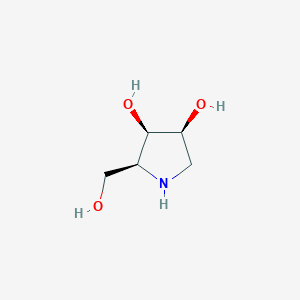![molecular formula C26H27N3 B12842849 a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile is an organic compound known for its unique chemical structure and properties. This compound features two dimethylamino groups attached to phenyl rings, which are further connected to an ethenylbenzeneacetonitrile core. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with appropriate reagents to form the desired product. The reaction conditions often involve the use of strong bases or acids, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors, precise temperature control, and high-purity reagents are common practices to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis[4-(dimethylamino)phenyl]methanone: Shares similar structural features but differs in the core structure.
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile.
4-(dimethylamino)phenyl]squaraine: Another compound with dimethylamino groups but with different applications
Uniqueness
This compound is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C26H27N3 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
2,2-bis[4-(dimethylamino)phenyl]-2-(4-ethenylphenyl)acetonitrile |
InChI |
InChI=1S/C26H27N3/c1-6-20-7-9-21(10-8-20)26(19-27,22-11-15-24(16-12-22)28(2)3)23-13-17-25(18-14-23)29(4)5/h6-18H,1H2,2-5H3 |
Clave InChI |
OLFZUYSRRMASEX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


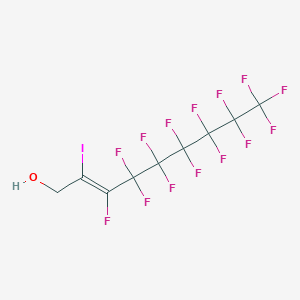

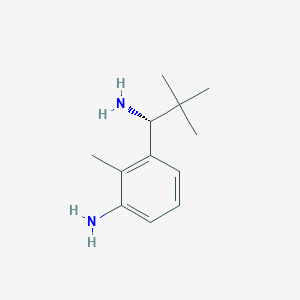
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
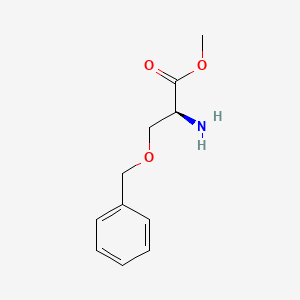
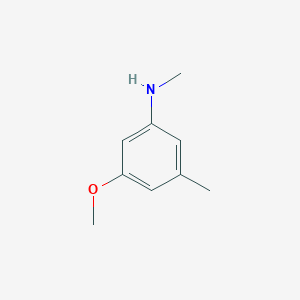
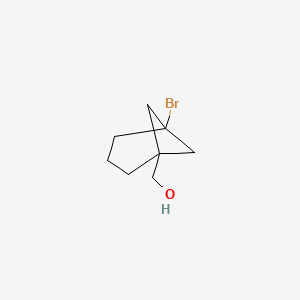
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

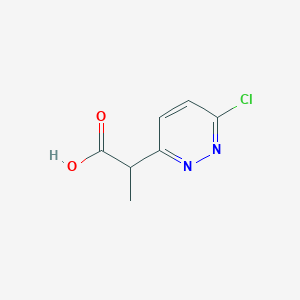
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
